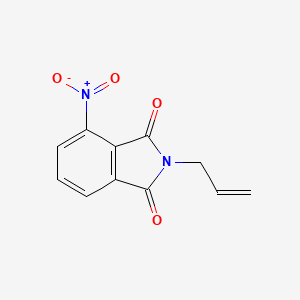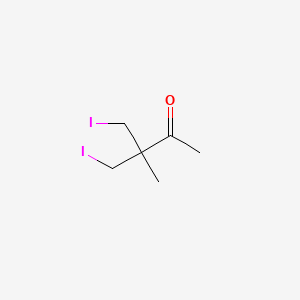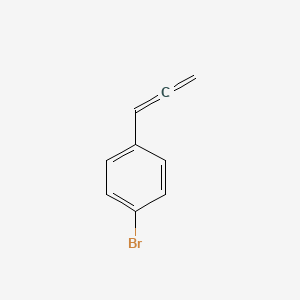
Benzene, 1-bromo-4-(1,2-propadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-4-(1,2-propadienyl)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a propadienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-4-(1,2-propadienyl)- typically starts with the bromination of benzene.
Industrial Production Methods: Industrial production of benzene, 1-bromo-4-(1,2-propadienyl)- follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-bromo-4-(1,2-propadienyl)- can undergo electrophilic aromatic substitution reactions, where the bromine atom or the propadienyl group can be replaced by other electrophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Oxidized and Reduced Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-bromo-4-(1,2-propadienyl)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry:
Wirkmechanismus
The mechanism of action of benzene, 1-bromo-4-(1,2-propadienyl)- involves its interaction with various molecular targets. The bromine atom and the propadienyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-bromo-4-ethyl-
- Benzene, 1-bromo-4-phenoxy-
- Benzene, 1-bromo-4-(2-phenylethyl)-
Comparison:
- Structural Differences: While these compounds share the bromine-substituted benzene ring, the nature of the substituent groups varies. The propadienyl group in benzene, 1-bromo-4-(1,2-propadienyl)- imparts unique reactivity compared to the ethyl, phenoxy, or phenylethyl groups .
- Reactivity: The presence of the propadienyl group can lead to different chemical behaviors, making benzene, 1-bromo-4-(1,2-propadienyl)- distinct in its reactivity and applications .
Eigenschaften
CAS-Nummer |
91028-07-8 |
|---|---|
Molekularformel |
C9H7Br |
Molekulargewicht |
195.06 g/mol |
InChI |
InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h3-7H,1H2 |
InChI-Schlüssel |
MUFNRHXRAHGZPW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


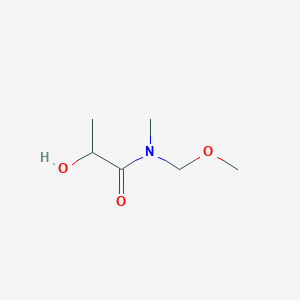
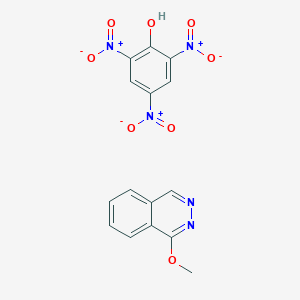
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
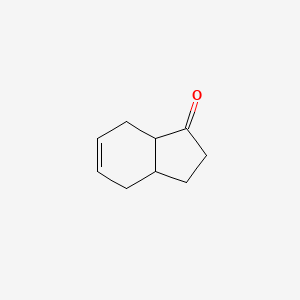
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
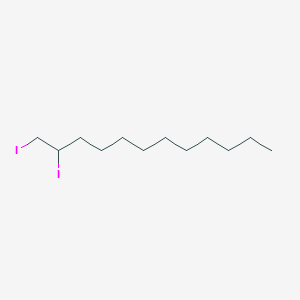
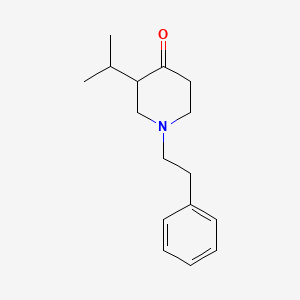
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
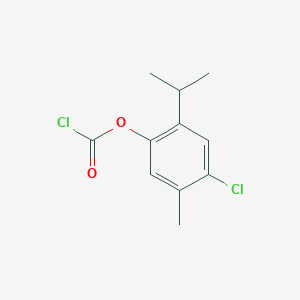

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
